LLY-283

Descripción general

Descripción

LLY-283 es un potente e inhibitor selectivo de la proteína arginina metiltransferasa 5 (PRMT5). PRMT5 es una arginina metiltransferasa tipo II que cataliza la formación de dimetilarginina simétrica en varias proteínas nucleares y citoplásmicas. Esta enzima participa en varios procesos celulares, incluida la elaboración de ARN, la transducción de señales y la regulación de la transcripción. This compound ha mostrado una significativa actividad antitumoral y sirve como una excelente molécula de sonda para comprender la función biológica de PRMT5 en células normales y cancerosas .

Aplicaciones Científicas De Investigación

LLY-283 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como sonda química para estudiar la función de PRMT5 y su papel en varias vías bioquímicas.

Biología: Se emplea en ensayos celulares para investigar los efectos de la inhibición de PRMT5 en procesos celulares como el empalme de ARN y la expresión génica.

Medicina: Demuestra una significativa actividad antitumoral y se utiliza en estudios preclínicos para explorar su potencial como agente terapéutico para varios cánceres, incluidos el cáncer de mama, el cáncer gástrico, el glioblastoma y el linfoma.

Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a PRMT5 y vías relacionadas

Mecanismo De Acción

LLY-283 ejerce sus efectos inhibiendo selectivamente la actividad enzimática de PRMT5. El compuesto se une al bolsillo de unión de S-adenosilmetionina (SAM) de PRMT5, evitando la metilación de los residuos de arginina en las proteínas diana. Esta inhibición interrumpe la formación de dimetilarginina simétrica, lo que lleva a alteraciones en el procesamiento de ARN, la transducción de señales y la regulación de la transcripción. Los objetivos moleculares y las vías implicadas incluyen varias proteínas nucleares y citoplásmicas que son críticas para la función y proliferación celular .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

LLY-283 se sintetiza a través de una serie de reacciones químicas que involucran la formación de una estructura central de triazabiciclo nonano. La ruta sintética generalmente involucra los siguientes pasos:

- Formación del núcleo de triazabiciclo nonano.

- Introducción del grupo hidroxifenilmetil.

- Funcionalización final para obtener el compuesto deseado.

Las condiciones de reacción a menudo incluyen el uso de catalizadores específicos, solventes y control de temperatura para garantizar el rendimiento y la pureza deseados del compuesto .

Métodos de producción industrial

La producción industrial de this compound implica ampliar la ruta sintética mientras se mantienen estrictas medidas de control de calidad. Esto incluye la optimización de las condiciones de reacción, los procesos de purificación y la garantía de la consistencia del producto final. El compuesto se produce en colaboración con empresas farmacéuticas e instituciones de investigación para satisfacer la demanda de aplicaciones de investigación y terapéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones

LLY-283 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales presentes en this compound.

Sustitución: this compound puede sufrir reacciones de sustitución donde se reemplazan grupos funcionales específicos por otros.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean varios nucleófilos y electrófilos dependiendo de la sustitución deseada.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con actividad biológica alterada, mientras que las reacciones de sustitución pueden producir análogos con diferentes propiedades funcionales .

Comparación Con Compuestos Similares

LLY-283 es único en su alta potencia y selectividad para PRMT5 en comparación con otros inhibidores. Los compuestos similares incluyen:

LLY-284: Un diastereómero de this compound con mucha menor actividad.

GSK3326595: Un inhibidor competitivo del sustrato de PRMT5.

JNJ64619178: Un inhibidor competitivo/mimético de SAM de PRMT5.

PF-06939999: Otro inhibidor de PRMT5 en ensayos clínicos.

This compound destaca por su selectividad superior y actividad antitumoral in vivo, lo que lo convierte en una herramienta valiosa para la investigación y las posibles aplicaciones terapéuticas .

Actividad Biológica

LLY-283 is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), a type II arginine methyltransferase implicated in various cellular processes, including transcriptional regulation and RNA processing. Elevated PRMT5 expression has been associated with several cancers, making it a target for therapeutic intervention. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

This compound inhibits PRMT5 by binding to its substrate-binding pocket, which prevents the methylation of arginine residues on target proteins. The compound exhibits a high degree of selectivity for PRMT5, with an IC50 of approximately 22 ± 3 nM in vitro and 25 ± 1 nM in cellular assays . This selectivity is attributed to specific interactions within the binding site, including cation–π interactions with the cofactor S-adenosylmethionine (SAM) and π–π stacking interactions with unique residues in PRMT5 .

Binding Characteristics

- Binding Site : Substrate-binding pocket of PRMT5

- Key Interactions : Cation–π interaction with SAM; π–π stacking with Phe327

- Selectivity : High selectivity due to unique structural features of PRMT5 compared to other PRMT enzymes .

In Vitro Studies

This compound has demonstrated potent anti-tumor activity across various cancer cell lines. A study evaluated its effects on glioblastoma stem cells (GSCs), revealing significant inhibition of cell growth and induction of cellular senescence. The area above the curve (AAC) values indicated a strong response to this compound treatment, with some GSC lines showing AAC values as high as 0.83 .

Summary of In Vitro Findings

| Cell Line | AAC Value (this compound) | AAC Value (GSK591) | Effect Observed |

|---|---|---|---|

| G411 | 0.80 | 0.20 | Growth inhibition |

| G583 | 0.83 | 0.55 | Senescence induction |

| G729 | 0.75 | 0.40 | Apoptosis increase |

In Vivo Studies

In mouse xenograft models, this compound exhibited significant antitumor activity when administered orally. It effectively reduced tumor growth and prolonged survival in mice bearing patient-derived glioblastoma tumors . However, challenges remain in translating these findings into clinical efficacy, particularly in terms of survival benefits in orthotopic models.

Key In Vivo Findings

- Model : Mouse xenografts with glioblastoma

- Administration : Oral dosing

- Outcome : Tumor growth inhibition; prolonged survival in treated groups .

Clinical Implications and Case Studies

The potential for this compound as a therapeutic agent has been explored in clinical settings. A review highlighted its effectiveness against various solid tumors and its favorable safety profile at certain dosages. However, some studies reported treatment-related adverse events, including thrombocytopenia at higher doses .

Case Study Analysis

- Patient Cohort : Solid tumor patients treated with this compound.

- Dosage : Ranged from 6 mg to 35 mg daily.

- Adverse Events : Reported in 86% of cases; manageable but included severe cases requiring dose adjustments.

Efficacy Metrics

| Dosage | Adverse Events (%) | Recommended Dosage |

|---|---|---|

| 6 mg BID | 86% | 6 mg QD |

| 35 mg daily | 23% (Grade 3) | Well tolerated |

Propiedades

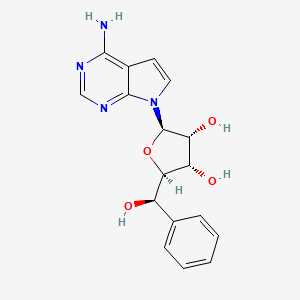

IUPAC Name |

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4/c18-15-10-6-7-21(16(10)20-8-19-15)17-13(24)12(23)14(25-17)11(22)9-4-2-1-3-5-9/h1-8,11-14,17,22-24H,(H2,18,19,20)/t11-,12+,13-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOOWAHTEXIWBO-QFRSUPTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.